N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
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Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate. This intermediate can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The final step involves the coupling of this intermediate with the oxalamide derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the core structure and may have similar chemical properties.
Oxalamide derivatives: Compounds with the oxalamide functional group may exhibit similar reactivity and applications.
Uniqueness
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(21,5-8-24-2)10-17-14(19)15(20)18-11-3-4-12-13(9-11)23-7-6-22-12/h3-4,9,21H,5-8,10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKHABGIBCMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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